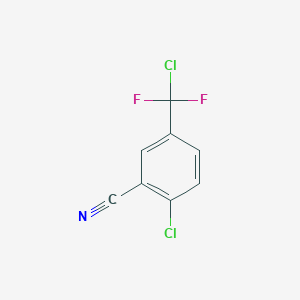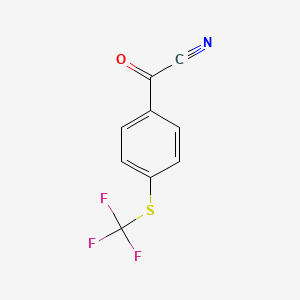![molecular formula C7H4Cl3F2NO B6311210 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline CAS No. 2088942-43-0](/img/structure/B6311210.png)
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline, also known as DCA-CFM, is a synthetic compound that has been studied extensively in the past few decades due to its potential applications in scientific research. DCA-CFM has been used for a variety of purposes, ranging from its ability to act as a reagent in organic synthesis to its potential use as a drug target for therapeutic treatments.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline is not fully understood, however, it is believed to act as an inhibitor of the enzyme tyrosine kinase. This enzyme is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of this enzyme, 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline may be able to modulate the activity of these processes, leading to potential therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline have not been extensively studied. However, it is believed that 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline may have a variety of effects on the body, including anti-inflammatory, anti-cancer, and anti-fungal effects. Additionally, 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline has been studied for its potential use in the treatment of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline is its ability to act as a reagent in organic synthesis, which can be used to create a variety of compounds with desired properties. Additionally, 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline has been studied for its potential use as a drug target for therapeutic treatments. However, there are some limitations to using 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline in lab experiments, including its potential toxicity, its relatively low solubility in water, and its limited availability.
Orientations Futures
The potential future directions for 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its potential toxicity and solubility in water is needed. Finally, further research into the synthesis methods and potential applications of 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline is needed in order to fully understand its potential uses and benefits.
Méthodes De Synthèse
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline can be synthesized through a variety of methods, including reaction of 2,4-dichloroaniline with chlorodifluoromethane, reaction of 2,4-dichloroaniline with dichlorodifluoromethane, and reaction of 2,4-dichloroaniline with trifluoromethyl chloride. The most common method is the reaction of 2,4-dichloroaniline with chlorodifluoromethane, which yields 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline with a yield of up to 90%.
Applications De Recherche Scientifique
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a drug target for therapeutic treatments, and as a potential inhibitor of the enzyme tyrosine kinase. 2,4-Dichloro-3-(chlorodifluoromethoxy]aniline has also been studied for its potential use in the development of novel drugs and in the treatment of cancer.
Propriétés
IUPAC Name |
2,4-dichloro-3-[chloro(difluoro)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F2NO/c8-3-1-2-4(13)5(9)6(3)14-7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIZDYXIXIYQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)OC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-(chlorodifluoromethoxy]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)


![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)

![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)




